molecular formula C11H13N3O3 B12090795 N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide

N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide

Cat. No.: B12090795
M. Wt: 235.24 g/mol
InChI Key: JKHUPCBRFNRMCQ-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions of phenyl derivatives or by coupling reactions with nitrobenzene derivatives.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(azetidin-3-yl)-2-phenylacetamide: Lacks the nitro group, which may result in different biological activities.

    N-(azetidin-3-yl)-2-(4-aminophenyl)acetamide:

    N-(azetidin-3-yl)-2-(4-methylphenyl)acetamide: Contains a methyl group, which may affect its chemical and biological properties.

Uniqueness

N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both the azetidine ring and the nitrophenyl group. This combination imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C11H13N3O3/c15-11(13-9-6-12-7-9)5-8-1-3-10(4-2-8)14(16)17/h1-4,9,12H,5-7H2,(H,13,15)

InChI Key

JKHUPCBRFNRMCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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